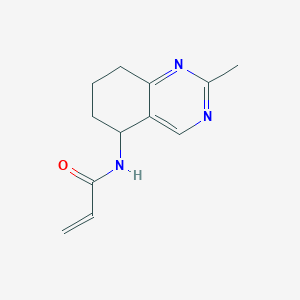
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have promising properties that could make it a valuable tool in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easy to handle and store. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
Future Directions
There are a number of potential future directions for research on N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide. One area of research could focus on its potential as an anti-cancer agent. Studies could be designed to better understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could be designed to better understand its effects on the immune system and to determine its efficacy in treating different types of inflammatory diseases. Finally, studies could be designed to investigate the potential of this compound in treating other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Synthesis Methods
The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-amino-4-methylquinazoline with acryloyl chloride in the presence of a base catalyst. This reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on its use as an anti-cancer agent. Studies have shown that this compound is able to inhibit the growth of cancer cells in vitro and in vivo. Another area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound is able to reduce inflammation in animal models of disease.
properties
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-11-6-4-5-10-9(11)7-13-8(2)14-10/h3,7,11H,1,4-6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQRJUNSTULGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(CCCC2=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


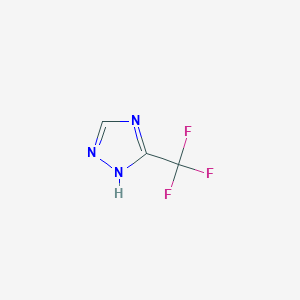
![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)

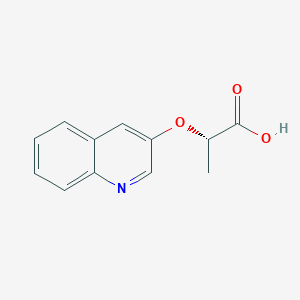

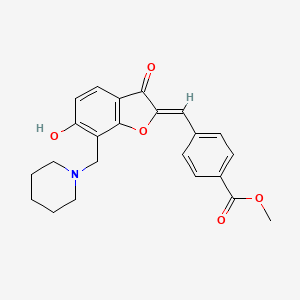

![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
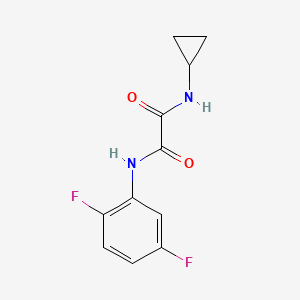

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
